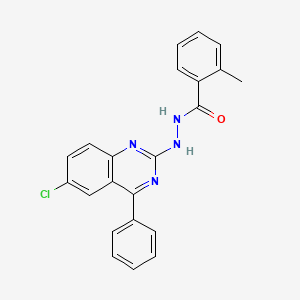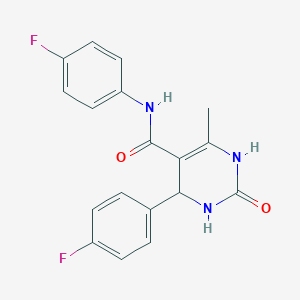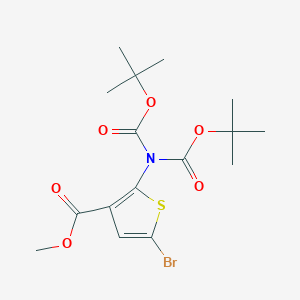
Methyl 5-Bromo-2-(di-Boc-amino)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-Bromo-2-(di-Boc-amino)thiophene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a thiophene derivative that has a bromine atom and a di-Boc-amino group attached to it.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for Methyl 5-Bromo-2-(di-Boc-amino)thiophene-3-carboxylate involves the bromination of 5-methyl-2-thiophenecarboxylic acid followed by the protection of the carboxylic acid group with a Boc group. The amino group is then protected with a second Boc group before the final esterification step with methyl iodide.
Starting Materials
5-methyl-2-thiophenecarboxylic acid, Boc anhydride, N,N-diisopropylethylamine (DIPEA), Bromine, Methyl iodide, Diethyl ether, Methanol, Sodium bicarbonate, Sodium sulfate
Reaction
Step 1: Bromination of 5-methyl-2-thiophenecarboxylic acid with bromine in diethyl ether to yield 5-bromo-2-thiophenecarboxylic acid, Step 2: Protection of the carboxylic acid group with Boc anhydride and DIPEA in methanol to yield Boc-protected 5-bromo-2-thiophenecarboxylic acid, Step 3: Protection of the amino group with Boc anhydride and DIPEA in methanol to yield Boc-protected 5-bromo-2-(di-Boc-amino)thiophene-3-carboxylic acid, Step 4: Esterification of the protected amino acid with methyl iodide in methanol to yield Methyl 5-Bromo-2-(di-Boc-amino)thiophene-3-carboxylate, Step 5: Purification of the product by washing with sodium bicarbonate and drying with sodium sulfate
Mécanisme D'action
The mechanism of action of Methyl 5-Bromo-2-(di-Boc-amino)thiophene-3-carboxylate is not well understood, and further research is needed to elucidate its mechanism of action. However, it has been reported that this compound can inhibit the activity of various enzymes, including kinases, proteases, and phosphodiesterases. This inhibition of enzyme activity may be responsible for its biological activity.
Effets Biochimiques Et Physiologiques
Methyl 5-Bromo-2-(di-Boc-amino)thiophene-3-carboxylate has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been found to exhibit anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines. In animal studies, this compound has been found to exhibit antitumor activity and can inhibit tumor growth in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-Bromo-2-(di-Boc-amino)thiophene-3-carboxylate has several advantages for lab experiments. Firstly, it is easy to synthesize and purify, making it readily available for research purposes. Secondly, it can be used as a versatile building block for the synthesis of various biologically active compounds. However, there are some limitations to the use of this compound in lab experiments. Firstly, its mechanism of action is not well understood, which limits its potential applications. Secondly, its biological activity may be affected by factors such as solubility and stability, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on Methyl 5-Bromo-2-(di-Boc-amino)thiophene-3-carboxylate. Firstly, further research is needed to elucidate its mechanism of action and to identify its molecular targets. Secondly, the potential applications of this compound in various research fields, including medicinal chemistry, organic synthesis, and materials science, should be explored further. Thirdly, the development of more efficient synthesis methods and the optimization of its biological activity should be investigated. Finally, the in vivo pharmacokinetics and toxicity of this compound should be studied to assess its potential for clinical use.
In conclusion, Methyl 5-Bromo-2-(di-Boc-amino)thiophene-3-carboxylate is a chemical compound that has potential applications in various research fields. Its synthesis method is efficient and reproducible, and it can be used as a versatile building block for the synthesis of various biologically active compounds. Further research is needed to elucidate its mechanism of action, optimize its biological activity, and assess its potential for clinical use.
Applications De Recherche Scientifique
Methyl 5-Bromo-2-(di-Boc-amino)thiophene-3-carboxylate has been used in various scientific research applications, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been used as a building block for the synthesis of various biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and antitumor agents. In organic synthesis, Methyl 5-Bromo-2-(di-Boc-amino)thiophene-3-carboxylate has been used as a versatile building block for the synthesis of various heterocyclic compounds. In materials science, this compound has been used as a precursor for the synthesis of thiophene-based polymers and materials.
Propriétés
IUPAC Name |
methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-bromothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO6S/c1-15(2,3)23-13(20)18(14(21)24-16(4,5)6)11-9(12(19)22-7)8-10(17)25-11/h8H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTVNWZBFVNHMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=C(S1)Br)C(=O)OC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-Bromo-2-(di-Boc-amino)thiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,3-dimethylaniline](/img/structure/B2781106.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2781107.png)
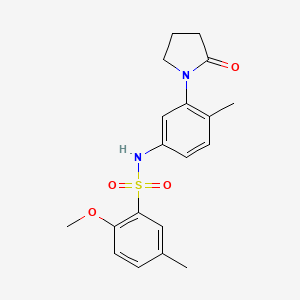
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2781109.png)
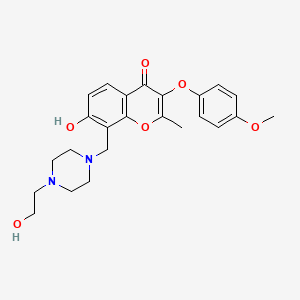
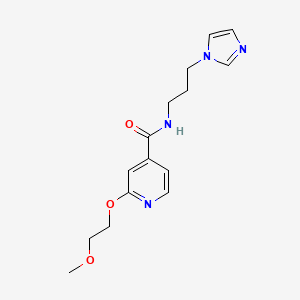
![1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2781115.png)
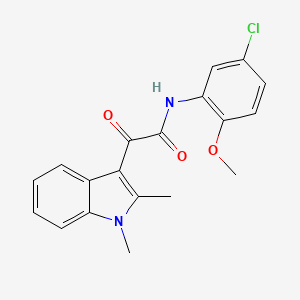
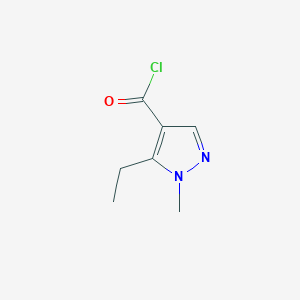
![N-(4-methylbenzyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2781119.png)
![2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2781124.png)
![3-(2,6-dichlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2781126.png)
